LogP Differential vs. Methyl Ester Analog Governs Partitioning Behavior in Early-Stage Screening
The target compound (CAS 948292-48-6) exhibits a computed LogP of 3.0–3.4 (XLogP3 = 3.1; experimental LogP reported as 3.02–3.44 depending on the source), compared to the methyl ester analog 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid methyl ester (CAS 78842-74-7) which has a LogP of 2.63–2.80 [1][2]. This ΔLogP of +0.4 to +0.8 translates to an approximately 2.5- to 6.3-fold increase in octanol-water partition coefficient, meaningfully altering predicted membrane permeability, plasma protein binding, and metabolic clearance in in silico ADME models—differences that are non-trivial when selecting a building block for a CNS-penetrant vs. peripherally-restricted lead series .
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (PubChem); LogP = 3.02 (Molbase); LogP = 3.44 (ChemSrc) |
| Comparator Or Baseline | Methyl ester analog (CAS 78842-74-7): XLogP3 = 2.8 (PubChem); LogP = 2.63 (Molbase) |
| Quantified Difference | ΔLogP = +0.4 to +0.8 (target compound more lipophilic) |
| Conditions | Computed values from PubChem 2.2 (XLogP3 3.0 algorithm); experimental LogP from Molbase and ChemSrc databases |
Why This Matters
A ΔLogP of 0.4–0.8 is sufficient to shift a compound across key drug-likeness thresholds (e.g., Lipinski LogP ≤5) and alter predicted CNS MPO scores, making the ethyl ester the preferred choice when higher membrane permeability is required without additional synthetic modification.
- [1] PubChem CID 626388: XLogP3-AA = 3.1. Computed by XLogP3 3.0 (PubChem release 2025.09.15). https://pubchem.ncbi.nlm.nih.gov/compound/626388 View Source
- [2] Molbase: Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate (CAS 78842-74-7). LogP = 2.6258, PSA = 54.98. https://qiye.molbase.cn View Source
